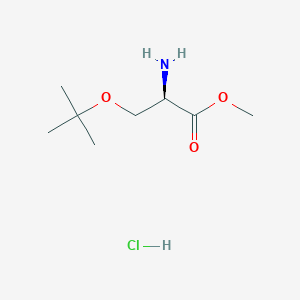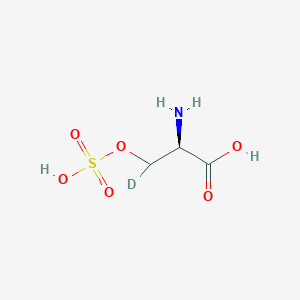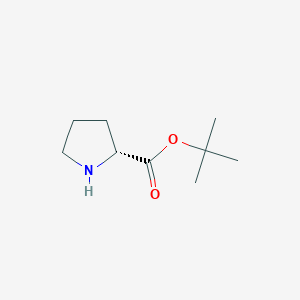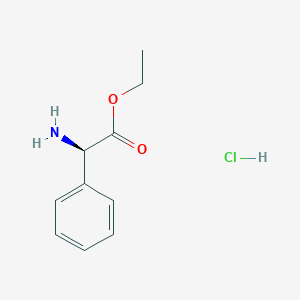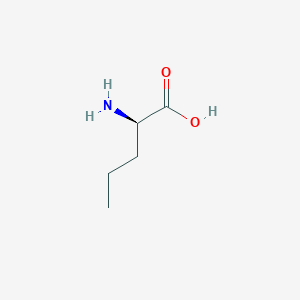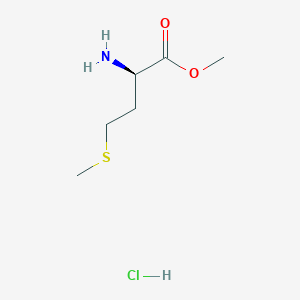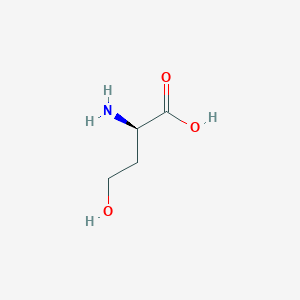
D-高丝氨酸
描述
D-Homoserine is the D-enantiomer of homoserine . It is a homoserine and a D-alpha-amino acid . It is an enantiomer of L-homoserine . It is a tautomer of a D-homoserine zwitterion . D-Homoserine is used for the synthesis of bacterial polysaccharids such as the O-antigen of Acinetobacter lwoffii EK30A . D-Homoserine is used to produce atypical serine protease(s) for mechanism studies .
Synthesis Analysis
Homoserine dehydrogenase (HSD) is an oxidoreductase in the aspartic acid pathway . This enzyme coordinates a critical branch point of the metabolic pathway that leads to the synthesis of bacterial cell-wall components such as L-lysine and m-DAP in addition to other amino acids such as L-threonine, L-methionine .
Molecular Structure Analysis
D-homoserine is the D-enantiomer of homoserine . It is a homoserine and a D-alpha-amino acid . It is an enantiomer of a L-homoserine . It is a tautomer of a D-homoserine zwitterion .
Chemical Reactions Analysis
The chemical reactions and pathways involving homoserine, alpha-amino-gamma-hydroxybutyric acid, an intermediate in the biosynthesis of cystathionine, threonine, and methionine .
Physical And Chemical Properties Analysis
D-Homoserine has a molecular formula of C4H9NO3 . Its molecular weight is 119.12 g/mol . It appears as white crystals . The melting point is 201-209 °C . The optical rotation is [a]D20 = +8 ± 2º (C=2 in H2O) .
科学研究应用
Synthesis of Bacterial Polysaccharides
D-Homoserine is used for the synthesis of bacterial polysaccharides such as the O-antigen of Acinetobacter lwoffii EK30A . This application is particularly important in microbiology and biotechnology, where the understanding and manipulation of bacterial polysaccharides can lead to significant advancements.
Production of Atypical Serine Proteases
D-Homoserine is used to produce atypical serine proteases for mechanism studies . These enzymes play a crucial role in many biological processes, including digestion, immune response, and blood coagulation. Understanding their mechanisms can provide insights into these processes and potentially lead to the development of new therapeutic strategies.
Quorum Sensing in Bacteria
D-Homoserine is involved in quorum sensing (QS), a process that bacteria use to regulate cellular interactions via small chemical signaling molecules . In particular, Proteobacteria use acyl-homoserine lactone (AHL) molecules, synthesized by LuxI-type enzymes, to sense population density and modulate gene expression . Understanding this process can help improve environmental adaptation and develop broad biomolecule-based biotechnological applications .
4. Mitigation of Biofouling in Membrane Bioreactors The degradation of N-acyl homoserine lactones (AHLs), a process known as quorum quenching (QQ), has been utilized to mitigate biofouling in membrane bioreactors (MBRs) . As D-Homoserine is a precursor to AHLs, it plays a crucial role in this process.
Research in Molecular Diversity
The molecular diversity of AHL signaling components in various bacteria like Pseudomonas aeruginosa, Chromobacterium violaceum, Agrobacterium tumefaciens, and Escherichia coli is a significant area of research . D-Homoserine, being a part of AHL molecules, contributes to this diversity and thus aids in understanding the regulatory mechanism of AHL signaling .
6. Role in Bacterial Cellular Signaling Pathways Recent advances highlight the role of QS proteins in bacterial cellular signaling pathways . As D-Homoserine is involved in the synthesis of AHL molecules, which in turn regulate QS-dependent gene expression, it plays a significant role in these signaling pathways .
作用机制
Target of Action
D-Homoserine primarily targets the homoserine dehydrogenase enzyme . This enzyme plays a crucial role in the biosynthesis of threonine, methionine, and isoleucine, which are essential amino acids .
Mode of Action
D-Homoserine interacts with its target, the homoserine dehydrogenase enzyme, to facilitate the synthesis of bacterial polysaccharides such as the O-antigen of Acinetobacter lwoffii EK30A . It is also used to produce atypical serine proteases for mechanism studies .
Biochemical Pathways
D-Homoserine is involved in the biosynthesis of threonine . It acts as an intermediate in this pathway, which is crucial for protein synthesis and metabolism . Additionally, D-Homoserine is used in the production of bacterial polysaccharides and atypical serine proteases .
Pharmacokinetics
It is known that the compound is used in peptide synthesis, suggesting that it can be incorporated into proteins and peptides . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of D-Homoserine.
Result of Action
The action of D-Homoserine results in the synthesis of bacterial polysaccharides and atypical serine proteases . These compounds play important roles in bacterial physiology and pathogenesis. For instance, bacterial polysaccharides are involved in the formation of biofilms, which protect bacteria from environmental stress and contribute to their virulence .
Action Environment
The action of D-Homoserine can be influenced by various environmental factors. For instance, the presence of other amino acids in the environment can affect the activity of the homoserine dehydrogenase enzyme and, consequently, the synthesis of threonine . Additionally, the pH and temperature of the environment can also impact the stability and efficacy of D-Homoserine .
安全和危害
D-Homoserine should be kept away from sources of ignition . All equipment containing material should be grounded . Dust formation and breathing mist, gas, or vapors should be avoided . Contact with skin and eyes should be avoided . Personal protective equipment should be used . Chemical impermeable gloves should be worn . Adequate ventilation should be ensured . All sources of ignition should be removed . Personnel should be evacuated to safe areas . People should be kept away from and upwind of spill/leak .
未来方向
Quorum sensing signaling molecules are not only able to control microbial community behavior but can likewise regulate the physiological status of host cells . This opens up possible opportunities for application in combating human and animal diseases by blocking the pathways through which quorum sensing signaling molecules exert their functions .
属性
IUPAC Name |
(2R)-2-amino-4-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c5-3(1-2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAUYVFTDYCKQA-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10209022 | |
| Record name | D-Homoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Homoserine | |
CAS RN |
6027-21-0 | |
| Record name | D-Homoserine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6027-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Homoserine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Homoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Homoserine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HOMOSERINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VK5MQ3TVS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: D-homoserine is involved in both peptidoglycan and biofilm metabolism in bacteria like Escherichia coli. [] Research has shown that the enzyme YgeA acts as an amino acid racemase, converting L-homoserine to D-homoserine. [] This conversion appears crucial, as YgeA-deficient E. coli strains exhibit impaired growth and reduced biofilm formation. []
A: While D-homoserine itself isn't directly involved, its derivative, N-(3-hydroxybutyryl)-D-homoserine lactone (HAI-1), acts as a crucial autoinducer in Vibrio harveyi. [] HAI-1, along with AI-2 and CAI-1, regulates various functions like bioluminescence, exoproteolytic activity, and biofilm formation in a density-dependent manner. []
A: Yes, D-homoserine serves as a valuable precursor in chemical synthesis. For instance, it's a key starting material in the production of the antibiotic Nocardicin A. [, ] Additionally, D-homoserine can be chemically converted to L-methionine, D-methionine, or mixtures of both isomers. []
A: Several methods exist for D-homoserine production. Microbial resolution of DL-homoserine using Arthrobacter nicotinovorans strain 2-3 offers a biological route. [] Alternatively, enzymatic approaches utilizing L-amino acid oxidase with broad substrate specificity from sources like Rhodococcus sp. AIU Z-35-1 can efficiently generate D-homoserine from a racemic mixture. [] Chemical synthesis from L-aspartic acid, via β-methyl D-aspartate, is another viable option. []
A: D-homoserine has been identified as a unique component in the O-antigen of Acinetobacter lwoffii EK30A. [] In this bacterium, D-homoserine is N-linked to 4-amino-4,6-dideoxy-d-glucose (Qui4N) and can be N-acetylated or acylated with (S)-3-hydroxybutanoyl groups. [] This discovery highlights the diverse roles D-amino acids can play in bacterial polysaccharide structures.
A: Research indicates that N-acyl homoserine lactone analogs, structurally similar to D-homoserine derivatives, can modulate the RhlI quorum sensing signal synthase in Pseudomonas aeruginosa. [] Long-chain, unsubstituted acyl-D-homoserine lactones and acyl-D-homocysteine thiolactones demonstrate inhibitory effects on RhlI, while some 3-oxoacyl-chain counterparts activate the enzyme. [] This suggests potential for developing targeted quorum sensing modulators based on D-homoserine analogs.
ANone: D-Homoserine, with the IUPAC name (2R)-2-amino-4-hydroxybutanoic acid, possesses the molecular formula C4H9NO3 and a molecular weight of 119.12 g/mol. While the provided research doesn't delve into specific spectroscopic data for D-homoserine, techniques like NMR spectroscopy and mass spectrometry are commonly employed for structural characterization of amino acids.
A: Yes, D-homoserine can be incorporated into peptides, as exemplified by the tripeptide glyoxpeptide produced by Xenorhabdus. [] This peptide, composed of β-D-homoserine, α-hydroxyglycine, and L-valine, demonstrates the potential of D-homoserine as a building block for natural and synthetic peptides with potentially unique properties. []
A: Research has identified a novel D-amino acid aminotransferase (TM0831) in the hyperthermophile Thermotoga maritima that exhibits activity towards D-homoserine. [] TM0831 displays high specific activity with D-homoserine as an amino donor, primarily utilizing 2-oxoglutarate as the acceptor. [] This discovery sheds light on the metabolic pathways involving D-homoserine in extremophiles.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



